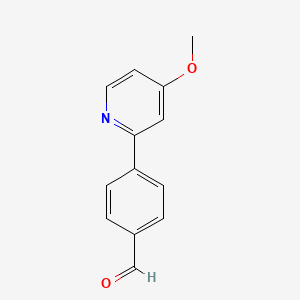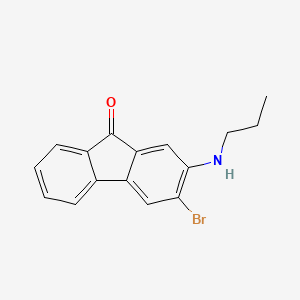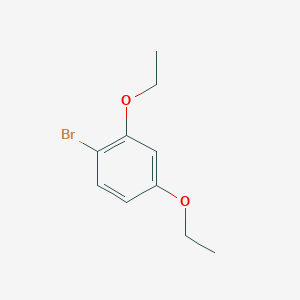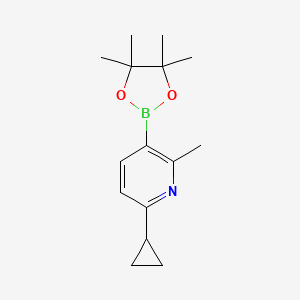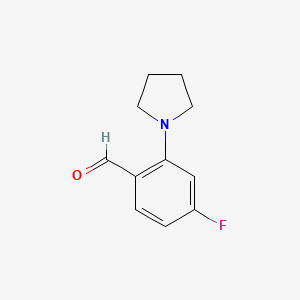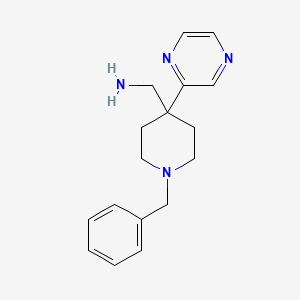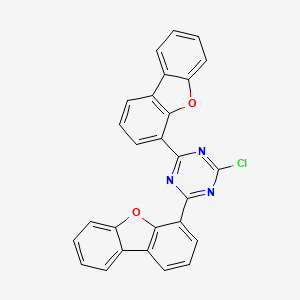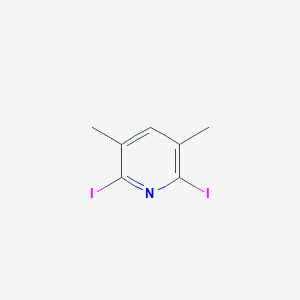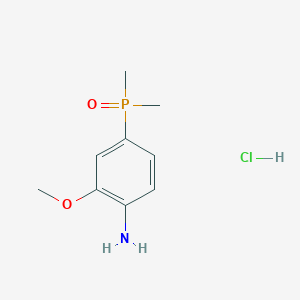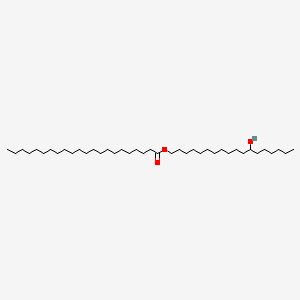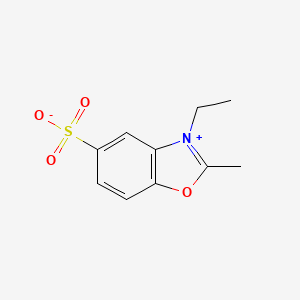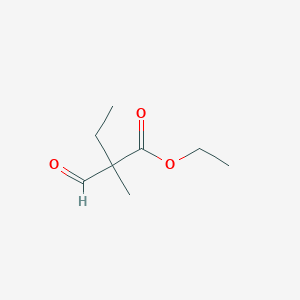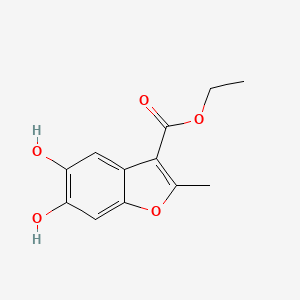![molecular formula C15H13FO2S B13979927 1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one CAS No. 36187-64-1](/img/structure/B13979927.png)
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone is an organic compound that features a fluorophenyl group and a methylsulfinylphenyl group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(methylsulfinyl)benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Synthetic Route: The key step in the synthesis is the aldol condensation reaction between the two starting materials, followed by oxidation to form the ethanone structure.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale applications.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, and substituted fluorophenyl compounds.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]ethanone and 1-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]ethanone share structural similarities.
Uniqueness: The presence of the methylsulfinyl group in 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone imparts distinct chemical properties, such as increased polarity and potential for specific biological interactions, setting it apart from its analogs.
Propiedades
Número CAS |
36187-64-1 |
|---|---|
Fórmula molecular |
C15H13FO2S |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C15H13FO2S/c1-19(18)14-8-2-11(3-9-14)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
Clave InChI |
WDXBFDXOFHJXFT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


